

# Solubility Profile of 5-Hydroxy-1H-pyrazole-3-carboxylic acid: A Technical Guide

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## Compound of Interest

Compound Name:	5-Hydroxy-1H-pyrazole-3-carboxylic acid
Cat. No.:	B3021900

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Prepared by a Senior Application Scientist

## Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **5-Hydroxy-1H-pyrazole-3-carboxylic acid**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. We will explore the physicochemical properties of the molecule, predict its behavior in various solvent systems, and provide a detailed, self-validating experimental protocol for solubility determination. The influence of critical factors such as pH and tautomerism is also examined to provide a holistic understanding essential for applications ranging from reaction chemistry to pharmaceutical formulation.

## Introduction: The Significance of Solubility

**5-Hydroxy-1H-pyrazole-3-carboxylic acid** is a heterocyclic compound featuring a pyrazole core substituted with both a hydroxyl and a carboxylic acid group. This molecular architecture makes it a valuable building block in medicinal chemistry and materials science.<sup>[1]</sup> The utility of such a compound in any application—be it synthesis, purification, formulation, or biological screening—is fundamentally governed by its solubility.<sup>[2]</sup>

Understanding solubility is not merely an academic exercise; it is a critical parameter that dictates reaction kinetics, dictates the choice of purification methods like crystallization, and

determines the bioavailability of a potential drug candidate.[2] The widely-held principle of "like dissolves like" serves as our starting point: polar molecules tend to dissolve in polar solvents, while non-polar molecules dissolve in non-polar solvents.[2][3] For a multifunctional molecule like **5-Hydroxy-1H-pyrazole-3-carboxylic acid**, its solubility profile is a nuanced interplay between its polar functional groups, the aromaticity of the pyrazole ring, and its acidic nature.

## Physicochemical Properties and Structural Analysis

To understand the solubility of **5-Hydroxy-1H-pyrazole-3-carboxylic acid**, we must first examine its key molecular properties. The presence of multiple functional groups capable of hydrogen bonding and ionization dictates its interactions with different solvents.

Property	Value / Description	Significance for Solubility
Molecular Formula	$C_4H_4N_2O_3$	Indicates a small molecule with a high ratio of heteroatoms to carbon, suggesting polarity.
Molecular Weight	128.09 g/mol	Low molecular weight generally favors solubility.
Key Functional Groups	Carboxylic Acid (-COOH)	Strongly polar, acidic ( $pK_a \sim 2-5$ ), acts as a hydrogen bond donor and acceptor. Confers solubility in basic aqueous solutions. <sup>[4]</sup>
Hydroxyl (-OH)	Polar, weakly acidic, acts as a hydrogen bond donor and acceptor. Enhances polarity and potential for aqueous solubility.	
Pyrazole Ring	Aromatic heterocycle containing two nitrogen atoms. Can act as both a hydrogen bond donor (N-H) and acceptor (N). Contributes to the molecule's overall polarity.	
Tautomerism	Can exist in multiple tautomeric forms (e.g., 5-hydroxy vs. 5-oxo).	Different tautomers can have distinct polarities, hydrogen bonding capabilities, and crystal packing energies, thereby affecting solubility. <sup>[5]</sup> <sup>[6]</sup>

## Theoretical Solubility Profile

Based on the structure, we can predict the solubility of **5-Hydroxy-1H-pyrazole-3-carboxylic acid** across different solvent classes. The molecule's high polarity, stemming from the -COOH,

-OH, and pyrazole N-H groups, is the dominant factor.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	High	The molecule can form extensive hydrogen bonds with protic solvents via its -OH, -COOH, and pyrazole N-H groups. <a href="#">[7]</a>
Polar Aprotic	DMSO, DMF, Acetone	High to Moderate	Strong dipole-dipole interactions are possible. Solvents like DMSO are excellent hydrogen bond acceptors. Related pyrazole carboxylic acids show good solubility in DMSO. <a href="#">[8]</a>
Non-Polar	Hexane, Toluene, Diethyl Ether	Low / Insoluble	The significant polarity mismatch prevents effective solvation. The energy required to break the solute-solute interactions (crystal lattice) is not compensated by weak solute-solvent interactions. <a href="#">[2]</a> <a href="#">[3]</a>
Aqueous Acidic	5% HCl	Low	The molecule is already a neutral acid. Adding acid will suppress the deprotonation of the carboxylic acid group,

			keeping it in its less polar, neutral form.
Aqueous Basic	5% NaHCO <sub>3</sub> , 5% NaOH	High	<p>The carboxylic acid group will be deprotonated to form a highly polar carboxylate salt, which is readily soluble in water.<sup>[4][9]</sup> This is a classic acid-base reaction enhancing solubility.</p>

## Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step qualitative method to verify the theoretical solubility profile. The protocol is designed as a self-validating system.

## Materials and Equipment

- **5-Hydroxy-1H-pyrazole-3-carboxylic acid**
- Small test tubes (13x100 mm) and rack
- Graduated cylinders or pipettes (1 mL)
- Spatula
- Vortex mixer
- Solvents: Deionized Water, Methanol, DMSO, Hexane, 5% w/v NaOH(aq), 5% w/v NaHCO<sub>3</sub>(aq), 5% v/v HCl(aq)

## Step-by-Step Procedure

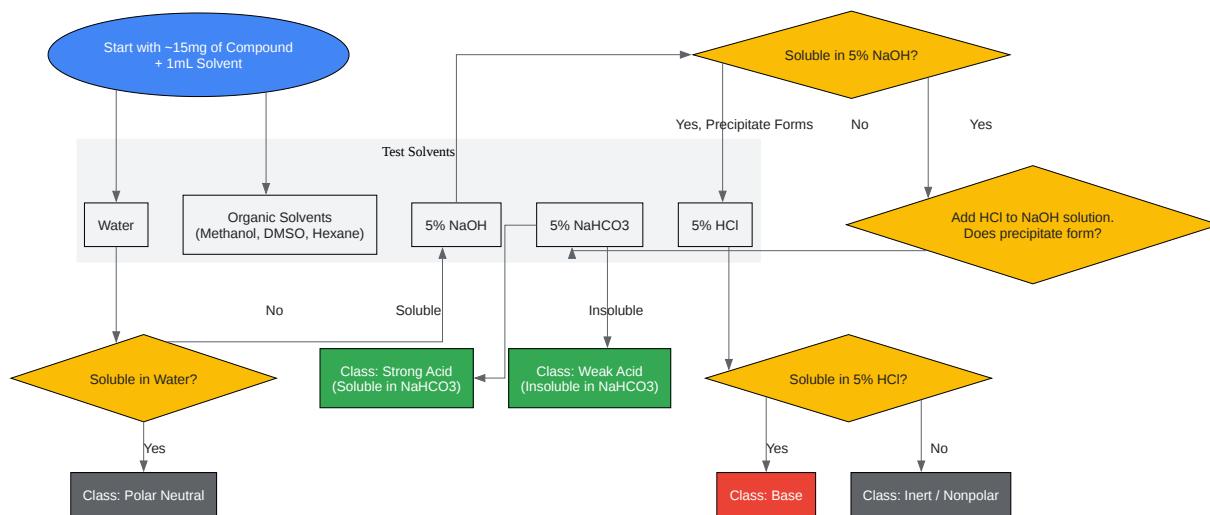
- Sample Preparation: Weigh approximately 10-20 mg of **5-Hydroxy-1H-pyrazole-3-carboxylic acid** into a clean, dry test tube. This corresponds to a solute concentration of

~10-20 mg/mL.

- Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
- Mixing: Cap the test tube and shake vigorously or vortex for 30-60 seconds.[\[10\]](#) Thorough mixing is crucial to overcome kinetic barriers to dissolution.
- Observation: Allow the tube to stand for 1-2 minutes. Observe the solution against a contrasting background. Classify the solubility as:
  - Soluble: The solid completely dissolves, leaving a clear solution.
  - Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
  - Insoluble: The solid does not appear to dissolve at all.[\[10\]](#)
- pH-Dependent Solubility Validation:
  - For the tube with 5% NaOH or 5% NaHCO<sub>3</sub>: If the compound dissolved, add 5% HCl dropwise until the solution is acidic (test with pH paper). Causality Check: The formation of a precipitate upon re-acidification confirms that solubility in the base was due to the formation of a water-soluble salt, which reverts to the insoluble neutral acid upon protonation.[\[4\]](#) This validates the result.
- Record Results: Systematically record all observations in a laboratory notebook.

## Experimental Workflow Diagram

The following diagram outlines the logical flow for classifying the solubility of an unknown organic acid like **5-Hydroxy-1H-pyrazole-3-carboxylic acid**.



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Caption: Experimental workflow for solubility classification.

# Quantitative Solubility Data

An exhaustive search of current literature did not yield specific quantitative solubility values (e.g., in mg/mL) for **5-Hydroxy-1H-pyrazole-3-carboxylic acid**. Researchers are encouraged

to determine these values experimentally using methods such as shake-flask with subsequent concentration analysis by HPLC or UV-Vis spectroscopy. The table below is provided as a template to be populated with empirical data.

Solvent	Temperature (°C)	Solubility (mg/mL)	Method
Water	25	Shake-Flask / HPLC	
pH 7.4 Buffer	25	Shake-Flask / HPLC	
Methanol	25	Shake-Flask / HPLC	
DMSO	25	Shake-Flask / HPLC	
Ethanol	25	Shake-Flask / HPLC	

## Critical Factor Analysis: The Role of pH

The solubility of **5-Hydroxy-1H-pyrazole-3-carboxylic acid** is critically dependent on pH. The carboxylic acid moiety is the primary driver of this behavior. At pH values significantly below its pKa, the compound exists predominantly in its neutral, protonated form, which has lower aqueous solubility. As the pH increases above the pKa, the carboxylic acid is deprotonated to form the highly polar and water-soluble carboxylate anion. This relationship is fundamental to its behavior in biological systems and for developing purification strategies like acid-base extraction.

Caption: pH-dependent equilibrium of the carboxylic acid group.

## Conclusion

**5-Hydroxy-1H-pyrazole-3-carboxylic acid** is a highly polar molecule, and its solubility is governed by its capacity for hydrogen bonding and its acidic nature. It is predicted to be highly soluble in polar protic solvents (water, methanol) and polar aprotic solvents (DMSO), with poor solubility in non-polar solvents (hexane). Its aqueous solubility is exceptionally high under basic conditions (pH > 6) due to the formation of a carboxylate salt. This comprehensive solubility profile is essential for guiding its use in chemical synthesis, purification, and for anticipating its behavior in pharmaceutical and biological contexts. The provided experimental protocol offers a reliable method for confirming these characteristics in a laboratory setting.

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